Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area
The compound exhibits a calculated LogP of -1.06 and a polar surface area (PSA) of 41 Ų, which is highly relevant for predicting its solubility and permeability profile [1]. This profile differentiates it from a close analog like [3-(methoxymethyl)pyrrolidin-3-yl]methanol (CAS: 1565355-98-7), which has a molecular weight of 145.2 Da [2]. The lower molecular weight and PSA of 3-(methoxymethyl)pyrrolidin-3-ol suggest superior permeability and a better fit for lead-like chemical space compared to its bulkier hydroxymethyl analog.
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | LogP = -1.06, PSA = 41 Ų, MW = 131 Da |
| Comparator Or Baseline | [3-(methoxymethyl)pyrrolidin-3-yl]methanol: MW = 145.2 Da |
| Quantified Difference | MW Difference: -14.2 Da. Target compound has lower lipophilicity and smaller size. |
| Conditions | In silico prediction data from vendor technical datasheets. |
Why This Matters
These calculated properties provide a quantitative basis for selecting this specific building block to optimize a molecule's drug-likeness, particularly for projects targeting CNS penetration (lower PSA, lower MW) or oral bioavailability (lower LogP).
- [1] ChemSpace. 3-(methoxymethyl)pyrrolidin-3-ol. CSSB00012025042. Accessed 2024. View Source
- [2] American Elements. [3-(methoxymethyl)pyrrolidin-3-yl]methanol. CAS 1565355-98-7. Accessed 2024. View Source
